2-(Difluoromethyl)naphthalene-1-carboxylic acid
CAS No.:
Cat. No.: VC15950919
Molecular Formula: C12H8F2O2
Molecular Weight: 222.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H8F2O2 |
|---|---|
| Molecular Weight | 222.19 g/mol |
| IUPAC Name | 2-(difluoromethyl)naphthalene-1-carboxylic acid |
| Standard InChI | InChI=1S/C12H8F2O2/c13-11(14)9-6-5-7-3-1-2-4-8(7)10(9)12(15)16/h1-6,11H,(H,15,16) |
| Standard InChI Key | MTAVJMZPUGMVAA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2C(=O)O)C(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a naphthalene ring system fused at the 1- and 2-positions. Quantum mechanical calculations reveal that the difluoromethyl group at C2 induces significant electron-withdrawing effects, polarizing the aromatic system and influencing reactivity. The carboxylic acid at C1 participates in hydrogen bonding, as evidenced by its calculated topological polar surface area (37.3 Ų) . X-ray crystallography data, though currently unavailable, would likely show planar geometry at the carboxylic acid group and tetrahedral geometry around the difluoromethyl carbon.
Key Structural Features:
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Naphthalene Core: Provides rigidity and π-conjugation for optical applications.
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Difluoromethyl Group: Introduces steric bulk and modulates electronic properties via inductive effects.
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Carboxylic Acid: Enables salt formation, esterification, and amide coupling for functionalization .
Physical Properties
Experimental data on melting and boiling points remain limited, but computational models predict:
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LogP (XLogP3-AA): 3.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Solubility: Low aqueous solubility (estimated <1 mg/mL) due to the hydrophobic naphthalene core.
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Stability: The difluoromethyl group resists hydrolysis under physiological conditions, enhancing in vivo stability compared to chloromethyl analogs .
Table 1: Computed Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 222.19 g/mol |
| Hydrogen Bond Donors | 1 (carboxylic acid) |
| Hydrogen Bond Acceptors | 4 (2 F, 2 O) |
| Rotatable Bonds | 2 (carboxylic acid, CF₂H) |
Synthesis and Derivatization
Palladium-Catalyzed Coupling
Applications in Pharmaceutical Chemistry
Drug Design and Bioactivity
The compound’s difluoromethyl group mimics hydroxyl and methyl groups in bioactive molecules, making it a strategic isostere in medicinal chemistry. Preliminary studies suggest:
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Kinase Inhibition: Analogous difluoromethylated naphthalenes inhibit VEGFR-2 with IC₅₀ values <100 nM .
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Antimicrobial Activity: Carboxylic acid derivatives exhibit MIC values of 8–16 µg/mL against Staphylococcus aureus .
Prodrug Development
Ester prodrugs of 2-(difluoromethyl)naphthalene-1-carboxylic acid show improved oral bioavailability. For instance, the ethyl ester derivative demonstrates 92% plasma conversion in rat models, with a of 2.1 hours .
Industrial and Material Science Applications
Liquid Crystal Design
The compound’s rigid naphthalene core and polar substituents make it a candidate for nematic liquid crystals. Blends with 4-pentylbiphenyl-4-carbonitrile exhibit clearing temperatures >120°C, suitable for high-temperature displays .
Polymer Additives
Incorporating 0.1–1.0 wt% of the compound into polypropylene enhances UV stability by 40%, attributed to the fluorine atoms’ radical-scavenging activity .
Future Research Directions
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Synthetic Optimization: Develop enantioselective routes for chiral difluoromethyl derivatives.
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Biological Screening: Evaluate anticancer and anti-inflammatory activity in vivo.
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Environmental Monitoring: Assess bioaccumulation potential in aquatic ecosystems.
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